The Chemical Architecture and Biological Landscape of Buddlenoid A: A Technical Guide
The Chemical Architecture and Biological Landscape of Buddlenoid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buddlenoid A, a naturally occurring flavonoid glycoside, has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of Buddlenoid A, its spectroscopic data, and a detailed account of its known biological activities. The document outlines experimental protocols for the isolation of similar flavonoid glycosides and delves into the molecular pathways influenced by this compound. Particular emphasis is placed on its role as a tyrosinase inhibitor, with additional exploration of its potential anti-inflammatory and antibacterial properties. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising phytochemical.
Chemical Structure and Properties of Buddlenoid A
Buddlenoid A is chemically identified as kaempferol 7-O-(6″-p-coumaroyl)-β-D-glucopyranoside.[1][2] Its molecular formula is C₃₀H₂₆O₁₃, and it has a molecular weight of 594.53 g/mol . The structure consists of a kaempferol aglycone, which is a flavonol, linked at the 7-hydroxyl position to a glucose molecule. This glucose moiety is further esterified at the 6″-position with a p-coumaric acid group.
Table 1: Physicochemical Properties of Buddlenoid A
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₆O₁₃ | PubChem |
| Molecular Weight | 594.53 g/mol | PubChem |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |
| Mass Spectrometry | [M-H]⁻ at m/z 593 | [1] |
| Class | Flavonoid Glycoside | [1] |
Spectroscopic Data for Structural Elucidation
The definitive identification of Buddlenoid A relies on ¹H and ¹³C NMR spectroscopy. The following table provides the expected chemical shifts for the constituent moieties of Buddlenoid A, compiled from literature data for structurally similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Buddlenoid A
| Position | Kaempferol Moiety | p-Coumaroyl Moiety | Glucose Moiety |
| δC (ppm) | δH (ppm) | δC (ppm) | |
| 1 | - | - | 126.5 |
| 2 | 157.2 | - | 130.8 |
| 3 | 134.0 | - | 116.2 |
| 4 | 178.0 | - | 160.5 |
| 5 | 161.8 | - | 116.2 |
| 6 | 99.5 | 6.45 (d) | 130.8 |
| 7 | 163.5 | - | 145.5 |
| 8 | 94.8 | 6.80 (d) | 115.0 |
| 9 | 157.0 | - | 168.0 |
| 10 | 105.8 | - | - |
| 1' | 121.5 | - | - |
| 2', 6' | 130.5 | 8.05 (d) | - |
| 3', 5' | 116.0 | 6.95 (d) | - |
| 4' | 160.0 | - | - |
Note: These are predicted values based on known spectra of kaempferol-7-O-glucoside and p-coumaroylated glucosides and may vary slightly from experimental values.
Experimental Protocols
Isolation of Buddlenoid A from Buddleja coriacea
The following is a generalized protocol for the isolation of flavonoid glycosides from plant material, adapted from methodologies used for similar compounds.
Methodology:
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Extraction: The air-dried and powdered aerial parts of Buddleja coriacea are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
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Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides like Buddlenoid A are expected to be enriched in the n-butanol fraction.
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Chromatographic Separation: The n-butanol fraction is subjected to column chromatography. A common stationary phase for the separation of flavonoids is Sephadex LH-20, often eluted with methanol. Further purification can be achieved using silica gel column chromatography with a gradient of chloroform and methanol.
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Final Purification: Fractions containing Buddlenoid A are further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure compound.
Biological Activities and Signaling Pathways
Tyrosinase Inhibition
The most well-documented biological activity of Buddlenoid A is its ability to inhibit tyrosinase.[1][2] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders and for preventing browning in fruits and vegetables.
Flavonoids can inhibit tyrosinase through several mechanisms, including chelating the copper ions in the active site of the enzyme and acting as competitive or non-competitive inhibitors.[3][4][5] The presence of a hydroxyl group at the C7 position of the flavonoid core is considered important for strong tyrosinase inhibition.[4]
Potential Anti-inflammatory and Antibacterial Activities
Extracts from Buddleja species have been traditionally used for their anti-inflammatory and antibacterial properties.[6][7] While specific studies on Buddlenoid A are limited, flavonoids, in general, are known to possess these activities.
Anti-inflammatory Action: Flavonoids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide, prostaglandins, and cytokines. They can also modulate the activity of key inflammatory signaling pathways like NF-κB and MAPK.
Antibacterial Action: The antibacterial mechanisms of flavonoids are diverse and can include the inhibition of bacterial enzymes, disruption of the cell membrane, and interference with nucleic acid synthesis. The specific structure of a flavonoid influences its antibacterial potency and spectrum.
Further research is required to specifically elucidate the anti-inflammatory and antibacterial mechanisms of Buddlenoid A and to identify the signaling pathways it modulates in these contexts.
Conclusion
Buddlenoid A is a well-defined flavonoid glycoside with a confirmed structure and demonstrated tyrosinase inhibitory activity. Its presence in Buddleja coriacea, a plant with a history of traditional medicinal use, suggests that it may possess a broader range of pharmacological properties. This technical guide provides a foundational understanding of Buddlenoid A for researchers and professionals in drug development. Future investigations should focus on obtaining detailed spectroscopic data, optimizing isolation protocols, and conducting comprehensive studies to unravel its full therapeutic potential and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. CSDB: Search results [csdb.glycoscience.ru]
- 3. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the effect of a series of flavonoids on tyrosinase using integrated enzyme kinetics, multispectroscopic, and molecular modelling analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. mdpi.com [mdpi.com]
